molecular formula C31H22N2O2 B117336 4,5-Dihydro-3-(phenylmethylene)-1,4,5-triphenylpyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione CAS No. 155592-98-6

4,5-Dihydro-3-(phenylmethylene)-1,4,5-triphenylpyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione

Cat. No. B117336
M. Wt: 454.5 g/mol
InChI Key: IMSCEODGROFDQQ-QLYXXIJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydro-3-(phenylmethylene)-1,4,5-triphenylpyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as DPP or DPPH, and it has unique properties that make it useful in a variety of laboratory experiments.

Mechanism Of Action

The mechanism of action of DPP is not fully understood, but it is believed to work by scavenging free radicals and other reactive oxygen species. It has also been shown to inhibit lipid peroxidation and protect cells from oxidative damage.

Biochemical And Physiological Effects

DPP has been shown to have a number of biochemical and physiological effects. It has been found to protect cells from oxidative stress and to improve cellular function. DPP has also been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

DPP has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also highly fluorescent, making it useful for imaging studies. However, there are also limitations to the use of DPP in laboratory experiments. It has a relatively short half-life and can be toxic at high concentrations.

Future Directions

There are several future directions for the study of DPP. One area of research is the development of new synthetic methods for producing DPP. Another area of research is the investigation of the potential therapeutic applications of DPP, particularly in the treatment of diseases associated with oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of DPP and its effects on cellular function.

Synthesis Methods

The synthesis of DPP is a complex process that involves several steps. The most common method for synthesizing DPP is through the reaction of diphenylamine with maleic anhydride in the presence of a catalyst such as pyridine. The resulting product is then subjected to further reactions to produce DPP.

Scientific Research Applications

DPP has been extensively studied for its potential applications in scientific research. It has been found to have antioxidant properties and has been used to study the mechanisms of oxidative stress in cells. DPP has also been used as a fluorescent probe for the detection of reactive oxygen species in cells.

properties

CAS RN

155592-98-6

Product Name

4,5-Dihydro-3-(phenylmethylene)-1,4,5-triphenylpyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione

Molecular Formula

C31H22N2O2

Molecular Weight

454.5 g/mol

IUPAC Name

(3Z)-3-benzylidene-1,4,5-triphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione

InChI

InChI=1S/C31H22N2O2/c34-30-26(21-22-13-5-1-6-14-22)27-28(23-15-7-2-8-16-23)32(24-17-9-3-10-18-24)31(35)29(27)33(30)25-19-11-4-12-20-25/h1-21,28H/b26-21-

InChI Key

IMSCEODGROFDQQ-QLYXXIJNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C3=C(C(=O)N(C3C4=CC=CC=C4)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6

SMILES

C1=CC=C(C=C1)C=C2C3=C(C(=O)N(C3C4=CC=CC=C4)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=C(C(=O)N(C3C4=CC=CC=C4)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6

synonyms

Pyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione, 4,5-dihydro-3-(phenylmethylene )-1,4,5-triphenyl-

Origin of Product

United States

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